molecular formula C31H23BrN2O5S B12459918 2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

Cat. No.: B12459918
M. Wt: 615.5 g/mol
InChI Key: IHKHYHVVZDUXBX-UHFFFAOYSA-N
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Description

2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound that features a quinoline core, a thiophene ring, and a variety of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic synthesisCommon reagents used in these reactions include bromine, thiophene, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could produce a variety of quinoline derivatives with different substituents .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate include other quinoline derivatives and thiophene-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of both a quinoline core and a thiophene ring, along with the specific substituents, gives it unique chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C31H23BrN2O5S

Molecular Weight

615.5 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 6-bromo-2-[4-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C31H23BrN2O5S/c1-17-4-2-5-21-28(17)30(37)34(29(21)36)20-10-7-18(8-11-20)25-15-23(22-14-19(32)9-12-24(22)33-25)31(38)39-16-26(35)27-6-3-13-40-27/h2-4,6-15,17,21,28H,5,16H2,1H3

InChI Key

IHKHYHVVZDUXBX-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(C=C(C=C5)Br)C(=C4)C(=O)OCC(=O)C6=CC=CS6

Origin of Product

United States

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